4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that features a benzodioxole ring, a morpholine moiety, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under specific conditions.
Construction of the Hexahydroquinoline Core: This is typically done through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]THIOUREA
- 2-(2H-1,3-BENZODIOXOL-5-YL)-7-(MORPHOLINE-4-CARBONYL)-2,7-DIAZASPIRO[3.5]NONAN-1-ONE
- [(2H-1,3-BENZODIOXOL-5-YL)METHYL][(2,3-DIMETHOXYPHENYL)METHYL]{[4-(MORPHOLINE-4-CARBONYL)-1,3-OXAZOL-2-YL]METHYL}AMINE
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its hexahydroquinoline core and morpholine moiety provide distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-19(22(26)24-7-9-27-10-8-24)20(21-15(23-13)3-2-4-16(21)25)14-5-6-17-18(11-14)29-12-28-17/h5-6,11,20,23H,2-4,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDHOVKCXYOHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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